molecular formula C8H3ClF3NOS B1612765 2-Chloro-4-(trifluoromethylthio)phenyl isocyanate CAS No. 55225-89-3

2-Chloro-4-(trifluoromethylthio)phenyl isocyanate

Cat. No. B1612765
CAS RN: 55225-89-3
M. Wt: 253.63 g/mol
InChI Key: VGVQCRCJNVYGKU-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethylthio)phenyl isocyanate is a chemical compound with the empirical formula C8H3ClF3NOS . It is a solid substance .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-(trifluoromethylthio)phenyl isocyanate is 253.63 . The SMILES string representation of its structure is FC(F)(F)Sc1ccc(N=C=O)c(Cl)c1 .

Scientific Research Applications

Synthesis and Characterization of Derivatives

One of the primary applications of these compounds is in the synthesis and characterization of various derivatives. For instance, Xiao (2013) reported the synthesis of 4-Trifluiormethoxy phenyl isocyanate, which was then used to synthesize another compound, triflumuro, with a high purity level. The study involved extensive analysis using techniques like HPLC, IR, and NMR to confirm the structure and purity of the synthesized compound (Xiao, 2013).

Reactions and Derivatives Formation

South (1991) explored the synthesis and reactions of halogenated thiazole isocyanates. The study described a synthesis method for isocyanates including 2-chloro-4-(trifluoromethyl)-5-isocyanatothiazole, and discussed the preparation of various derivatives such as carbamates, thiocarbamates, ureas, amines, amidines, and amides (South, 1991).

Chemical Interactions and Synthesis Processes

Kobayashi et al. (2009) investigated the interaction of 2-(chloromethyl)phenyl isocyanides with organolithiums. This reaction produced 2-substituted indoles, showcasing a method for synthesizing these compounds through a series of chemical interactions and intramolecular substitution reactions (Kobayashi et al., 2009).

Specialized Synthesis Techniques

Thomas et al. (2003) conducted research on the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol. This process involved multiple steps, including the preparation of phenylthiourea and its cyclization to create benzothiazines. This study highlights the complexity and precision required in chemical synthesis involving isocyanates (Thomas et al., 2003).

Applications in Materials Science

Mormann and Zimmermann (1996) explored the application of dicyanates, including compounds related to 2-Chloro-4-(trifluoromethylthio)phenyl isocyanate, in the creation of liquid crystalline thermosets. They synthesized mesogenic dicyanates and investigated their properties when cyclotrimerized to form s-triazine thermoset networks, highlighting their use in advanced materials science (Mormann & Zimmermann, 1996).

Safety And Hazards

This compound is classified as a respiratory sensitizer and a skin sensitizer . The safety information pictograms indicate that it is a health hazard . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if skin irritation or rash occurs .

properties

IUPAC Name

2-chloro-1-isocyanato-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NOS/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVQCRCJNVYGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604849
Record name 2-Chloro-1-isocyanato-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethylthio)phenyl isocyanate

CAS RN

55225-89-3
Record name 2-Chloro-1-isocyanato-4-[(trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55225-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-isocyanato-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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